2,7-Diazaspiro[3.5]nonan-1-one
Description
Spirocyclic Scaffolds in Modern Chemistry and Drug Discovery
Spirocyclic compounds, characterized by two rings connected at a single shared atom, have become an invaluable tool in the design of new drugs. nih.gov Their inherent three-dimensionality sets them apart from the flatter, aromatic structures that have traditionally dominated medicinal chemistry. tandfonline.com This structural complexity allows for a more precise and effective interaction with the intricate surfaces of biological molecules.
Significance of Spiro Compounds in Natural Products and Pharmaceuticals
The importance of spirocycles is underscored by their presence in a variety of natural products and approved pharmaceutical drugs. nih.govresearchgate.net Nature has long utilized the spirocyclic motif to create molecules with potent biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netresearchgate.net This has inspired chemists to incorporate these scaffolds into synthetic compounds, leading to the development of successful medications. researchgate.netrsc.org For instance, the antifungal agent griseofulvin (B1672149) and the diuretic spironolactone (B1682167) are both well-known drugs that feature a spirocyclic core. rsc.org The inclusion of spirocycles in drug candidates is an increasingly popular strategy in drug discovery programs. rsc.orgdndi.org
Conformational Rigidity and Flexibility in Spirocycles for Biological Target Interaction
A key advantage of spirocyclic scaffolds lies in their unique conformational properties. The spiro junction, typically a quaternary carbon atom, imparts a significant degree of rigidity to the molecule. rsc.org This pre-organization of the molecular shape can lead to a more favorable binding affinity for a specific biological target by reducing the entropic penalty of binding. tandfonline.com
However, spirocycles are not entirely rigid. The rings can still possess a degree of flexibility, allowing the molecule to adapt its conformation to fit precisely within a binding site. tandfonline.com This combination of rigidity and flexibility is crucial for achieving high potency and selectivity, as it allows for optimal interactions with the target protein while minimizing off-target effects. tandfonline.com The three-dimensional nature of spirocycles enables a better projection of functional groups into the surrounding space, facilitating interactions with the biological target. mdpi.com
Overview of 2,7-Diazaspiro[3.5]nonan-1-one as a Privileged Structure
This compound is a heterocyclic compound featuring a spiro junction that connects an azetidinone ring (a four-membered ring with a nitrogen atom and a carbonyl group) and a piperidine (B6355638) ring (a six-membered ring with a nitrogen atom). nih.gov This specific arrangement of atoms and rings has led to its designation as a privileged structure in medicinal chemistry. spbu.ru Privileged scaffolds are molecular frameworks that appear in a multitude of biologically active compounds, suggesting that they possess inherent properties that make them well-suited for interacting with a diverse range of biological targets. spbu.ru
The utility of the 2,7-diazaspiro[3.5]nonane scaffold is highlighted by its use as a building block in the synthesis of more complex molecules with potential therapeutic applications. acs.org For example, derivatives of this scaffold have been investigated as inhibitors of the KRAS G12C mutant protein, a significant target in cancer therapy. nih.gov In one study, a derivative of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one demonstrated potent inhibition of the KRAS G12C protein and exhibited antitumor effects in a mouse model. nih.gov
Furthermore, derivatives of the 2,7-diazaspiro[3.5]nonane core have been explored for the treatment of ocular surface diseases, such as dry eye disease, by targeting matrix metalloproteinase-9 (MMP9). acs.org The ability of this scaffold to be readily modified at its two nitrogen atoms allows for the creation of diverse libraries of compounds for screening against various biological targets. acs.org The hydrochloride salt of this compound is often used in research due to its increased solubility in aqueous solutions. cymitquimica.com
The following table provides a summary of the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | nih.gov |
| Molecular Weight | 140.18 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1147422-92-1 | nih.gov |
The structural and chemical properties of this compound make it a valuable and versatile scaffold in the ongoing quest for new and effective medicines. Its privileged nature suggests that it will continue to be a focal point of research in the years to come.
Structure
3D Structure
Properties
IUPAC Name |
2,7-diazaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(5-9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNNIPCNKKLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 2,7-Diazaspiro[3.5]nonan-1-one Core
Established synthetic strategies for the this compound scaffold leverage common reactions in heterocyclic chemistry, including condensations, cyclizations, and the use of protecting groups to ensure regioselectivity.
One effective method for constructing the diazaspiro[3.5]nonan-1-one core begins with the Knoevenagel condensation of N-tert-butoxycarbonyl-4-piperidone with an active methylene (B1212753) compound like diethyl malonate. wikipedia.orgthermofisher.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an ammonium salt like ammonium acetate, which also serves as the nitrogen source for the subsequent cyclization.
The reaction proceeds in a stepwise manner:
Knoevenagel Condensation: The enolate of diethyl malonate, formed in the presence of a base, attacks the carbonyl carbon of N-Boc-4-piperidone. This is followed by dehydration to yield an α,β-unsaturated intermediate, tert-butyl 4-(2,2-bis(ethoxycarbonyl)vinyl)piperidine-1-carboxylate. wikipedia.org
Michael Addition: Ammonia, generated from ammonium acetate, acts as a nucleophile and adds to the β-carbon of the unsaturated intermediate in a conjugate or Michael addition.
Intramolecular Cyclization: The newly introduced amino group then attacks one of the proximal ester carbonyls, leading to an intramolecular cyclization that forms the four-membered lactam ring.
Decarboxylation: The resulting intermediate, which contains a malonic ester moiety on the lactam ring, can then undergo hydrolysis and decarboxylation to afford the desired this compound, with the piperidine nitrogen still protected by the Boc group.
This one-pot reaction sequence provides an efficient entry to the spirocyclic system, combining multiple transformations into a single operational step.
An alternative approach involves the construction of the spirocyclic core from a pre-formed diamine precursor. In this strategy, benzyl halides, such as benzyl bromide or benzyl chloride, play a crucial role, often serving as precursors for N-alkylation or as part of a protecting group strategy. For instance, a benzyl group can be used to protect one of the amine functionalities while the other is elaborated. prepchem.com
A general pathway could involve a suitably substituted piperidine derivative that contains both amine and a precursor to the second nitrogen of the lactam ring. The synthesis of related diazaspirocycles has shown that a benzyl group on a nitrogen atom can facilitate specific reaction pathways. prepchem.com The cyclization to form the β-lactam ring can be achieved through various methods, including intramolecular nucleophilic substitution, where a carboxylate or its activated derivative is attacked by the second nitrogen atom. The benzyl group can be removed later in the synthesis via hydrogenolysis if the free amine is required for further functionalization.
The synthesis of spirocyclic azanonanones, including β-lactam variants like this compound, typically requires multi-step sequences that allow for the controlled assembly of the complex three-dimensional structure. utrgv.edunih.gov These sequences are designed to build the heterocyclic rings and install the spiro center with high fidelity.
Key transformations in these multi-step syntheses often include condensation reactions to build the initial carbon framework, reduction steps to modify functional groups, ring-closure reactions to form the heterocyclic cores, and the strategic use of protecting groups. nih.govnih.gov
The condensation of a cyclic ketone with ethyl malonate or its derivatives is a foundational step in many synthetic routes toward spirocyclic systems. As described in the Knoevenagel condensation, this reaction creates a key carbon-carbon bond and introduces the necessary functionality for subsequent ring formation. wikipedia.org
Following the condensation, reduction reactions are often employed.
Reduction of Alkenes: The carbon-carbon double bond formed during the condensation can be selectively reduced, for example, through catalytic hydrogenation. This sets the stereochemistry at the newly formed chiral centers.
Reduction of Esters: One of the ester groups from the malonate moiety may be selectively reduced to an alcohol. This alcohol can then be converted into a leaving group to facilitate an intramolecular cyclization with a nitrogen nucleophile.
Reductive Amination: In some strategies, a ketone can undergo reductive amination, a process that converts a carbonyl group into an amine via an intermediate imine. wikipedia.orgnih.gov This is a powerful method for introducing one of the nitrogen atoms of the diazaspirocycle. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120). harvard.eduacsgcipr.org
The table below summarizes typical reagents used in these transformations.
| Transformation | Typical Reagents | Purpose |
|---|---|---|
| Knoevenagel Condensation | Diethyl malonate, Piperidine/Ammonium Acetate | C-C bond formation, introduction of ester groups |
| Alkene Reduction | H₂, Pd/C | Saturation of C=C bond |
| Ester Reduction | LiAlH₄, NaBH₄ | Conversion of ester to alcohol for cyclization |
| Reductive Amination | Amine, NaBH(OAc)₃, NaBH₃CN | C=O to C-N bond formation |
The formation of the lactam ring is a critical step in the synthesis of this compound. Several types of ring-closure reactions can be employed to construct this four-membered ring.
Intramolecular Amination/Amidation: This is one of the most direct methods, where an amine nucleophile attacks an electrophilic carbonyl group (such as an ester or acyl chloride) within the same molecule to form the amide bond of the lactam.
Staudinger [2+2] Cycloaddition: This powerful reaction involves the cycloaddition of a ketene with an imine to form a β-lactam. utrgv.edudigitellinc.com In the context of synthesizing the target spirocycle, an imine could be formed on the piperidine ring, which then reacts with a suitable ketene to construct the spiro-fused β-lactam.
Cycloadditions: Formal [3+2] cycloaddition reactions have also been developed to construct spiro-γ-lactam motifs, and similar logic could be applied to the synthesis of spiro-β-lactams. nih.govacs.org
The choice of ring-closure strategy depends on the available starting materials and the desired substitution pattern on the final molecule.
Given the presence of two nitrogen atoms in this compound, protecting group strategies are essential for achieving selective functionalization. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.com
Protection: The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.com In the synthesis of the target molecule, the piperidine nitrogen is often protected with a Boc group at an early stage. dtic.mil
Deprotection: The removal of the Boc group is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane or ethyl acetate. jk-sci.comnih.gov The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and isobutene. total-synthesis.com Milder, non-acidic methods for Boc deprotection have also been developed to accommodate acid-sensitive functional groups elsewhere in the molecule. rsc.orgchemistryviews.org
The table below outlines common conditions for Boc group manipulation.
| Process | Common Reagents | Typical Solvents |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) |
| Boc Deprotection (Acidic) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), 1,4-Dioxane, Ethyl Acetate |
| Boc Deprotection (Mild) | Oxalyl chloride in methanol | Methanol |
Multi-step Synthetic Sequences for Spirocyclic Azanonanones
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of the 2,7-diazaspiro[3.5]nonane ring system is a key focus in medicinal chemistry, as this scaffold allows for precise three-dimensional positioning of functional groups to interact with biological targets. The development of synthetic routes often involves creating N-protected intermediates that allow for the selective functionalization of the two different secondary amine sites through methods like reductive amination or amidation. nih.gov
N-alkylation is a fundamental method for derivatizing the this compound core. This reaction involves the introduction of alkyl groups onto one or both of the nitrogen atoms, which can significantly alter the compound's physical and biological properties. The regioselectivity of the alkylation (i.e., whether the alkyl group attaches to the nitrogen on the azetidine ring or the piperidine ring) can be controlled by using appropriate protecting groups and reaction conditions.
For instance, in a broader study on the regioselective N-alkylation of the related indazole scaffold, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide was identified as a promising system for achieving high selectivity. beilstein-journals.org Such principles can be applied to the diazaspiro nonane system. The synthesis of methyl-substituted spirocyclic piperidine-azetidine systems has been developed using nitrile lithiation and alkylation chemistry, demonstrating a practical approach to introducing alkyl groups onto the core structure. nih.govfigshare.com These methods create motifs with two distinct protected secondary amines, paving the way for further functionalization. nih.gov
Table 1: Example of N-Alkylation Approach for a Related Spirocyclic System
| Precursor | Reaction Type | Key Reagents | Product Type | Reference |
|---|
N-acylation involves the introduction of an acyl group (R-C=O) onto a nitrogen atom of the diazaspiro[3.5]nonan-1-one scaffold, forming an amide bond. This reaction is widely used to modify the scaffold's properties and to introduce functionalities that can interact with biological targets. An example of a simple N-acylated derivative is 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one, where an acetyl group is attached to one of the nitrogen atoms. guidechem.com
A more complex and functionally significant application of N-acylation is the introduction of an acryloyl group to form an acryloyl amine moiety. This is a key feature in the design of covalent inhibitors, as the acryloyl group can act as a Michael acceptor, forming a covalent bond with nucleophilic residues (like cysteine) in target proteins. nih.govnih.gov This strategy has been successfully employed in the development of potent inhibitors for challenging drug targets. nih.gov
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly valuable for coupling amines with aryl halides or triflates, a transformation that is often difficult to achieve using traditional methods. wikipedia.orgacsgcipr.org In the context of this compound, this reaction allows for the attachment of complex aromatic and heteroaromatic groups to the nitrogen atoms of the spirocyclic core.
The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine. libretexts.orgjk-sci.com A base is used to deprotonate the amine, leading to a palladium-amide complex, which then undergoes reductive elimination to form the final C-N bond and regenerate the Pd(0) catalyst. jk-sci.commychemblog.com This methodology has been instrumental in synthesizing advanced drug candidates, such as covalent inhibitors of KRAS G12C, where a complex quinazoline-based moiety is attached to the diazaspiro[3.5]nonane scaffold. nih.gov
Table 2: Key Components of the Buchwald-Hartwig Amination
| Component | Role | Common Examples | Reference |
|---|---|---|---|
| Catalyst | Facilitates the C-N bond formation | Palladium(0) complexes | acsgcipr.org |
| Ligand | Stabilizes the catalyst and influences reactivity | Phosphine-based ligands (e.g., BINAP, XPhos) | wikipedia.orgjk-sci.com |
| Base | Deprotonates the amine nucleophile | Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs2CO3) | jk-sci.commychemblog.com |
The synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems has been systematically developed to create pharmaceutically important building blocks. nih.gov These methods often start from readily available materials like N-Boc-4-piperidone derivatives. acs.org
One established route to access the methyl-substituted spiroazetidine ring involves the use of toluenesulfonylmethyl isocyanide (TosMIC) to convert a ketone into a cyanopiperidine. acs.org This intermediate then undergoes further chemical transformations, including nitrile lithiation and alkylation, to construct the final spirocyclic system. nih.govfigshare.comacs.org These synthetic strategies are designed to incorporate orthogonal protecting groups (such as Boc and Cbz) on the two nitrogen atoms, which enables selective deprotection and subsequent functionalization at either site. acs.org
The acryloyl amine moiety is a key "warhead" used in the design of targeted covalent inhibitors. nih.gov By attaching this group to the this compound scaffold, researchers have developed potent and selective inhibitors for oncogenic proteins like KRAS G12C. nih.govresearchgate.net The synthesis involves coupling the spirocyclic amine with acrylic acid or an activated derivative.
In a reported series of KRAS G12C inhibitors, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one were synthesized and optimized. nih.gov X-ray crystallography confirmed that the diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds covalently to a specific cysteine residue (Cys12) in the switch-II pocket of the KRAS G12C protein. nih.govresearchgate.net The structural optimization of this moiety was crucial for improving the in vitro inhibitory activity and metabolic stability of the compounds. nih.gov
Stereoselective Synthesis and Chiral Resolution
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect. Therefore, stereoselective synthesis (which produces a specific stereoisomer) and chiral resolution (which separates a mixture of enantiomers) are critical.
While specific methods for the stereoselective synthesis of this compound are not detailed in the provided sources, the principles are well-established in organic chemistry. nih.gov For closely related spirocyclic systems, classical resolution has been successfully applied. For example, a methyl-substituted spirocyclic piperidine-pyrrolidine was resolved by forming diastereomeric salts with a tartaric acid derivative, allowing for the isolation of a single enantiomer. nih.govfigshare.comacs.org Similar chiral resolution techniques, including preparative chiral High-Performance Liquid Chromatography (HPLC), could be applied to separate the enantiomers of substituted this compound derivatives. mdpi.com
Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions
The nitrogen atoms of 2,7-diazaspiro[3.5]nonan-1-one are nucleophilic and readily participate in substitution reactions, allowing for the introduction of a wide range of functional groups. These reactions are crucial for the synthesis of diverse derivatives with tailored properties.
N-Alkylation: The secondary amine at the 7-position can be alkylated using various alkyl halides. The reaction typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, sterically hindered bases may be employed to favor mono-alkylation.
N-Acylation: Acylation of the nitrogen atoms can be achieved using acid chlorides or anhydrides. This reaction is a common strategy for introducing carbonyl-containing moieties. The secondary amine is generally more reactive towards acylation than the lactam nitrogen due to lower steric hindrance and greater basicity. Selective acylation can often be achieved by controlling the reaction conditions, such as temperature and the stoichiometry of the acylating agent. A notable example is the synthesis of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, which act as covalent inhibitors of the KRAS G12C protein. nih.govresearchgate.net In these syntheses, the acryloyl group is introduced via acylation of the secondary amine.
Reductive Amination: The secondary amine can also undergo reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method provides a powerful tool for forging new carbon-nitrogen bonds and introducing complex substituents.
| Reaction Type | Reagents | Product Type | Ref. |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl-2,7-diazaspiro[3.5]nonan-1-one | |
| N-Acylation | Acid Chloride/Anhydride | N-Acyl-2,7-diazaspiro[3.5]nonan-1-one | nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted-2,7-diazaspiro[3.5]nonan-1-one |
Electrophilic Addition Reactions
While the nitrogen atoms primarily exhibit nucleophilic character, the double bond of an α,β-unsaturated carbonyl system attached to the nitrogen can undergo electrophilic addition.
A key example is the Michael addition (conjugate addition) reaction. In the synthesis of certain bioactive molecules, a derivative of this compound, where an acryloyl group is attached to one of the nitrogen atoms (e.g., 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one), acts as a Michael acceptor. nih.govresearchgate.net The β-carbon of the acryloyl moiety is electrophilic and can be attacked by nucleophiles. In a biological context, the thiol group of a cysteine residue in a protein can act as the nucleophile, leading to the formation of a covalent bond.
| Reaction | Reactants | Product | Ref. |
| Michael Addition | 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, Nucleophile (e.g., R-SH) | Covalent Adduct | nih.govresearchgate.net |
Oxidation Reactions
The this compound scaffold contains two sites susceptible to oxidation: the secondary amine and the carbon adjacent to the lactam carbonyl.
Oxidation of the Secondary Amine: The secondary amine in the piperidine (B6355638) ring can be oxidized to a nitroxide radical or further to an oxoammonium salt using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), or metal-based catalysts. The specific product obtained often depends on the oxidant used and the reaction conditions.
Oxidation of the Lactam: The α-carbon to the lactam carbonyl can be oxidized to introduce a hydroxyl group or to form a cyclic imide. This transformation typically requires strong oxidizing agents and can be challenging to achieve selectively due to the presence of the secondary amine.
Reduction Reactions
The lactam carbonyl group in this compound is the primary site for reduction.
Reduction of the Lactam: The amide functionality can be reduced to the corresponding cyclic amine, 2,7-diazaspiro[3.5]nonane, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction effectively removes the carbonyl oxygen and converts the sp²-hybridized carbonyl carbon to a sp³-hybridized methylene (B1212753) group. The reduction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Catalytic hydrogenation can also be employed, although it may require harsher conditions (high pressure and temperature) and specific catalysts to achieve the reduction of the relatively stable lactam.
| Functional Group | Reagent | Product |
| Lactam (Amide) | Lithium Aluminum Hydride (LiAlH₄) | 2,7-Diazaspiro[3.5]nonane |
Mechanism of Action in Chemical Transformations
The chemical transformations of this compound are governed by the fundamental principles of nucleophilicity, electrophilicity, and the stability of intermediates.
In nucleophilic substitution reactions , the lone pair of electrons on the nitrogen atoms acts as the nucleophile. The secondary amine at the 7-position is generally a stronger nucleophile than the amide nitrogen at the 2-position. This is because the lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it less available for donation. The reaction mechanism for N-alkylation and N-acylation typically follows an S_N2 pathway, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide or acylating agent, leading to the displacement of the leaving group.
In the context of electrophilic addition , specifically the Michael addition to an N-acryloyl derivative, the reaction is initiated by the nucleophilic attack of a Michael donor on the β-carbon of the α,β-unsaturated carbonyl system. This attack is facilitated by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond and makes the β-carbon electron-deficient. The resulting intermediate is an enolate, which is then protonated to yield the final adduct. The covalent inhibition of KRAS G12C by 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives proceeds via this mechanism, where the nucleophile is a cysteine residue in the protein's active site. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the precise mapping of atomic connectivity.
For 2,7-Diazaspiro[3.5]nonan-1-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) of these signals are influenced by the local electronic environment, and their splitting patterns (multiplicity) reveal the number of neighboring protons, providing key connectivity data. The integration of each signal corresponds to the number of protons it represents.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and bonding environment (e.g., C=O, sp³ C-N, sp³ C-C).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H on N7 | 1.5 - 2.5 | Broad Singlet |
| H on N2 | 7.5 - 8.5 | Broad Singlet |
| -CH₂- (C3) | 3.0 - 3.5 | Singlet |
| -CH₂- (C6, C8) | 2.8 - 3.2 | Triplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | 170 - 175 |
| C4 (Spiro) | 55 - 65 |
| C3 (-CH₂-) | 40 - 50 |
| C6, C8 (-CH₂-) | 45 - 55 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds. masterorganicchemistry.com Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups present in the molecule. masterorganicchemistry.com
The IR spectrum of this compound is expected to display several key absorption bands that confirm its structural features. The most prominent of these would be the strong absorption from the carbonyl (C=O) group of the β-lactam ring. Additionally, absorptions corresponding to N-H, C-H, and C-N bonds would be present.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (β-lactam) | C=O stretch | 1730 - 1760 | Strong |
| Amine / Amide | N-H stretch | 3200 - 3400 | Medium, Broad |
| Alkane | C-H stretch | 2850 - 3000 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. chemguide.co.uk The molecular formula of this compound is C₇H₁₂N₂O, corresponding to a molecular weight of approximately 140.18 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at m/z ≈ 140. The molecule would also break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of the mass differences between the molecular ion and the fragment ions helps in deducing the molecular structure. Common fragmentation pathways for this molecule would likely involve alpha-cleavage adjacent to the nitrogen atoms or cleavage of the four-membered lactam ring.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Possible Identity |
|---|---|---|
| [M]⁺ | 140 | Molecular Ion |
| [M+H]⁺ | 141 | Protonated Molecular Ion (in ESI/CI) |
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective tandem mass spectrometry (MS/MS) technique used for quantifying specific analytes in complex mixtures. vscht.cz In an MRM experiment, a specific precursor ion (e.g., the protonated molecular ion of the target compound) is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer.
For the quantitative analysis of this compound, MRM could be employed for its high specificity and sensitivity. The protonated molecule, [M+H]⁺ with m/z 141, would serve as the precursor ion. This ion would be fragmented via collision-induced dissociation (CID), and one or more of its most stable and abundant product ions would be selected for monitoring. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from other components in a sample matrix.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgguidechem.com By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact position of each atom can be determined.
A successful X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its structure. It would yield precise measurements of all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of both the four-membered β-lactam ring and the six-membered piperidine (B6355638) ring, as well as the geometry around the spirocyclic carbon center. This technique provides the most complete and accurate picture of the molecule's solid-state structure. libretexts.org
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclohexanone |
| Cyclohexanol |
| 1-Octene |
| Octanoic Acid |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. While specific DFT studies exclusively on 2,7-diazaspiro[3.5]nonan-1-one are not extensively documented in publicly available literature, the application of DFT to similar heterocyclic and spirocyclic systems provides a framework for understanding its characteristics.
DFT calculations can elucidate key electronic and structural properties of the this compound scaffold. These properties are crucial for understanding its reactivity and interaction with biological targets. A hypothetical DFT analysis of this compound would typically involve the calculation of various molecular descriptors.
Key DFT-Calculated Parameters and Their Significance:
| Parameter | Description | Relevance to Drug Design |
| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms. | Provides the most stable conformation, which is essential for docking studies and understanding steric interactions. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions. | The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. The spatial distribution of these orbitals highlights regions susceptible to nucleophilic or electrophilic attack. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding and electrostatic interactions with a target protein. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and intramolecular interactions. | Provides insights into the hybridization of atoms, charge transfer interactions, and the nature of chemical bonds within the molecule. |
By applying these DFT methods, researchers can gain a detailed understanding of the intrinsic properties of the this compound core, which is invaluable for the rational design of new derivatives with improved pharmacological profiles.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been instrumental in understanding the interactions of this compound derivatives with their biological targets, most notably the KRAS G12C mutant protein.
Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C. acs.orgnih.gov X-ray crystallography and molecular docking studies have revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety plays a crucial role in binding to the switch-II pocket of the KRAS G12C protein. acs.orgnih.gov
Binding Mode Analysis
The binding mode of these inhibitors involves the spirocyclic core making significant interactions within the binding pocket. The rigid nature of the spirocycle helps to orient the attached functional groups for optimal interactions with the protein.
Key Interactions of this compound Derivatives with KRAS G12C:
| Interaction Type | Interacting Residues | Role of the Spirocyclic Scaffold |
| Covalent Bond | Cysteine 12 (Cys12) | The acrylamide (B121943) warhead, attached to the spirocycle, forms a covalent bond with the mutant cysteine residue. |
| Hydrogen Bonds | Glycine (B1666218) 10 (Gly10), Threonine 58 (Thr58) | A structural water molecule can bridge the N6 of the spirocyclic diamine linker with Gly10 and Thr58, forming an extensive hydrogen bonding network. nih.gov |
| Hydrophobic Interactions | Histidine 95 (His95), Tyrosine 96 (Tyr96) | The spirocyclic scaffold itself can project into a lipophilic pocket created by these residues. nih.gov |
Structure-Based Optimization Strategies
The insights gained from molecular docking and X-ray crystallography have driven structure-based optimization efforts to enhance the potency and selectivity of inhibitors containing the this compound scaffold. The introduction of spirocycles is a known strategy to improve potency by maintaining a favored orientation of functional groups and reducing the entropic penalty of binding.
Optimization strategies have focused on modifying the substituents on the spirocyclic core to improve interactions with the target protein. For instance, further optimization of a lead compound led to the identification of a potent inhibitor with high metabolic stability. acs.orgnih.gov This highlights the utility of the spirocyclic scaffold as a versatile platform for developing improved therapeutic agents.
Conformational Analysis of Spirocyclic Systems
The conformational rigidity of spirocyclic systems is a key feature that makes them attractive in drug design. Conformational analysis of spirocyclic systems like this compound is crucial for understanding their three-dimensional structure and how they present their substituents for interaction with a biological target.
Studies on similar spiro-β-lactams have shown that these systems can act as β-turn mimetics, adopting well-defined conformations. acs.org Theoretical calculations, such as high-level ab initio methods, combined with NMR conformational analysis have been used to predict and confirm these folded structures. acs.org The spirocyclic nature of these compounds constrains the peptide backbone, leading to a specific and predictable geometry.
Quantitative Structure-Activity Relationship (QSAR) Studies
In the context of drug discovery, QSAR models are developed using a set of molecules with known activities. These models can then be used to predict the activity of novel, untested compounds. For spirocyclic compounds, QSAR studies often incorporate descriptors that capture their unique three-dimensional features.
Commonly Used Descriptors in QSAR for Spirocyclic Compounds:
| Descriptor Type | Examples | Relevance |
| Topological Descriptors | Connectivity indices, Shape indices | Describe the atomic connectivity and overall shape of the molecule. |
| Geometrical Descriptors | Molecular surface area, Molecular volume, Principal moments of inertia | Quantify the size and three-dimensional shape of the molecule. |
| Electronic Descriptors | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describe the electronic properties and reactivity of the molecule. |
| Hydrophobic Descriptors | LogP | Quantifies the lipophilicity of the molecule, which is important for cell permeability and binding to hydrophobic pockets. |
QSAR models for inhibitors containing the this compound scaffold would likely reveal the importance of steric, electronic, and hydrophobic properties in determining their inhibitory activity. Such models would be invaluable for guiding the synthesis of new derivatives with enhanced potency and selectivity.
Applications in Medicinal Chemistry and Drug Discovery
2,7-Diazaspiro[3.5]nonan-1-one as a Scaffold for Bioactive Molecules
The distinct architecture of the this compound core allows for the precise spatial orientation of appended functional groups, enabling targeted interactions with biological macromolecules. This has led to its exploration in the development of molecules with specific biological activities.
Design of Selective Receptor Ligands
The 2,7-diazaspiro[3.5]nonane framework has been successfully employed in the design of selective ligands for sigma receptors (SRs), which are implicated in a variety of neurological and psychiatric disorders. A study focused on a series of 2,7-diazaspiro[3.5]nonane derivatives revealed compounds with high affinity for the sigma-1 receptor (S1R) and selectivity over the sigma-2 receptor (S2R). nih.govacs.org
Notably, compounds featuring two basic nitrogen atoms within the spirocyclic core exhibited low nanomolar inhibitory constants (Kᵢ) for S1R. nih.govacs.org For instance, compound 4b demonstrated a Kᵢ of 2.7 nM for S1R with a 10-fold preference over S2R. nih.gov Another derivative, 5b , which incorporates an amide functional group and is thus closely related to the this compound structure, also displayed high affinity for S1R with a Kᵢ of 13 nM. nih.govacs.org These findings underscore the potential of the 2,7-diazaspiro[3.5]nonane scaffold in generating potent and selective central nervous system receptor ligands.
| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) |
|---|---|---|---|
| 4b | 2.7 | 27 | 10 |
| 4c | 3.5 | - | - |
| 5b | 13 | 102 | 7.8 |
| 8f | 10 | 165 | 16.5 |
Role in Protein Degradation Studies
The 2,7-diazaspiro[3.5]nonane moiety has also been identified as a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnjbio.com
Specifically, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate has been utilized as a linker in the synthesis of PROTACs. medchemexpress.com This linker is a key component of molecules designed to degrade specific target proteins. For example, a PROTAC intermediate, "PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc," has been developed, which incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase. medchemexpress.com This demonstrates the utility of the 2,7-diazaspiro[3.5]nonane scaffold in the rapidly advancing field of targeted protein degradation, offering a novel therapeutic modality for addressing previously "undruggable" targets.
Anticancer and Antitumor Agents
One of the most significant applications of the this compound scaffold is in the development of anticancer agents, particularly as covalent inhibitors of mutated RAS proteins.
Covalent Inhibitors of Mutated RAS Proteins (e.g., KRAS G12C)
Mutations in the KRAS gene are among the most common drivers of human cancers. The KRAS G12C mutation, where glycine (B1666218) at position 12 is replaced by cysteine, has been a key target for the development of novel cancer therapeutics. nih.govresearchgate.net A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have emerged as potent and selective covalent inhibitors of KRAS G12C. nih.govresearchgate.netnih.gov These inhibitors form a covalent bond with the mutant cysteine residue, locking the protein in an inactive state.
X-ray crystallography studies have confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds to the Switch-II pocket of the KRAS G12C protein. nih.govresearchgate.net This pocket is a transiently accessible region on the protein surface that is crucial for its signaling activity. The covalent interaction with the Cys12 residue within this pocket effectively inhibits the protein's function. nih.gov The unique conformation of the spirocyclic scaffold plays a critical role in positioning the reactive acrylamide (B121943) group for optimal interaction with the target cysteine.
The development of these inhibitors has involved extensive structural optimization to enhance their in vitro inhibitory activity and metabolic stability. nih.govresearchgate.net A lead compound, 5c , was further optimized, leading to the identification of compound 7b (1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one). nih.govresearchgate.net Compound 7b demonstrated potent inhibition of KRAS G12C and exhibited high metabolic stability in both human and mouse liver microsomes. nih.govresearchgate.net This compound also showed a dose-dependent antitumor effect in a xenograft mouse model. nih.govresearchgate.net
| Compound | Structure | Key Features | Significance |
|---|---|---|---|
| 5c | - | Lead compound | Demonstrated initial potent inhibitory activity against KRAS G12C. |
| 7b | 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one | Optimized derivative | Showed high metabolic stability and in vivo antitumor efficacy. |
In Vivo Antitumor Effects in Xenograft Models
Derivatives of the this compound scaffold have demonstrated notable antitumor activity in preclinical xenograft models. Specifically, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one compounds have been developed as potent covalent inhibitors targeting specific oncogenic mutations. researchgate.netnih.gov
One such derivative, compound 7b (1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one), was evaluated in an NCI-H1373 xenograft mouse model, which is positive for the KRAS G12C mutation. researchgate.netnih.gov In this in vivo model, compound 7b exhibited a dose-dependent antitumor effect when administered subcutaneously, highlighting the potential of this chemical series in suppressing the growth of tumors driven by this specific mutation. researchgate.net
Inhibition of Oncogenic Alternation Pathways
The anticancer effects of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives are rooted in their ability to inhibit key oncogenic signaling pathways. researchgate.netnih.gov The RAS family of proteins are crucial components in cellular proliferation and differentiation, and mutations in RAS genes are well-established drivers of cancer. researchgate.net For a long time, RAS proteins were considered "undruggable" targets. researchgate.netnih.gov
However, recent research has identified that derivatives of this compound can act as potent and covalent inhibitors of the KRAS G12C mutant protein. researchgate.netnih.gov X-ray crystallography has revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety of these inhibitors binds to a specific pocket (the switch-II pocket) of the KRAS G12C protein. researchgate.net This covalent interaction effectively inhibits the protein's function, thereby disrupting the downstream signaling pathways that promote uncontrolled cell growth and tumor development. researchgate.netnih.gov
Sigma Receptor (SR) Ligands
The 2,7-diazaspiro[3.5]nonane core is a key structural motif for the development of ligands targeting sigma receptors (SRs). nih.gov These receptors, which are divided into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are involved in a multitude of biological and pathological processes. nih.govacs.org Derivatives based on this spirocyclic scaffold have been synthesized and evaluated for their binding affinity and functional activity at both S1R and S2R. nih.gov
Sigma-1 Receptor (S1R) Affinity and Selectivity
Compounds featuring the 2,7-diazaspiro[3.5]nonane core have shown high binding affinity for the Sigma-1 Receptor (S1R). nih.govacs.org Radioligand binding assays have demonstrated that specific substitutions on this scaffold can yield ligands with low nanomolar potency. For instance, compounds 4b and 4c , which contain two basic nitrogen atoms, displayed Ki values for S1R of 2.7 nM and 3.5 nM, respectively. nih.govacs.org These compounds also exhibited a 6- to 10-fold preference for S1R over S2R. nih.govacs.org Another derivative, compound 5b , also emerged as a high-affinity S1R ligand with a Ki of 13 nM. nih.govacs.org
| Compound | S1R Ki (nM) | S2R Ki (nM) | S2R/S1R Selectivity Ratio |
|---|---|---|---|
| 4b | 2.7 | 27 | 10 |
| 5b | 13 | 102 | 7.8 |
Sigma-2 Receptor (S2R) Binding
While often showing selectivity for S1R, 2,7-diazaspiro[3.5]nonane derivatives also exhibit binding to the Sigma-2 Receptor (S2R). nih.govacs.org For example, compound 4b showed an S2R binding affinity (Ki) of 27 nM, and compound 5b had a Ki of 102 nM. nih.govacs.org The S2R is overexpressed in numerous tumor cell lines, making it an attractive target for both cancer diagnostics and therapeutics. mdpi.comtocris.com The development of ligands with specific S1R/S2R binding profiles is a key area of research. nih.gov
Agonistic and Antagonistic Functional Profiles
The functional activity of 2,7-diazaspiro[3.5]nonane-based ligands at the S1R can be finely tuned to produce either agonistic or antagonistic effects. nih.gov S1R antagonists are known to have analgesic effects, while agonists are often associated with cytoprotective properties. nih.gov
Research has shown a clear divergence in the functional profiles of closely related derivatives. Compound 5b was identified as an S1R antagonist. nih.gov Conversely, compound 4b , which shares the same 2,7-diazaspiro[3.5]nonane core, was found to be an S1R agonist. nih.govacs.org This was confirmed through in vivo models where compound 4b fully reversed the antiallodynic effect of a known S1R antagonist (BD-1063), a characteristic action of an agonist. nih.gov The functional profiles were further substantiated by the phenytoin (B1677684) binding assay, where the Ki of the agonist 4b increased in the presence of the allosteric modulator phenytoin, while the Ki of the antagonists did not. nih.gov
In Vivo Analgesic Effects (e.g., Antiallodynic Effects)
The S1R antagonist profile of certain 2,7-diazaspiro[3.5]nonane derivatives translates directly to in vivo analgesic efficacy. nih.gov In a model of capsaicin-induced allodynia, a state of neuropathic pain where non-painful stimuli are perceived as painful, S1R antagonists have shown significant activity. nih.govnih.gov
Compound 5b , identified as an S1R antagonist, achieved a full reversal of mechanical hypersensitivity, reaching its maximum antiallodynic effect. nih.gov The selective S1R agonist PRE-084 was able to completely reverse this pain-relieving action, confirming that the effect is entirely dependent on S1R antagonism. nih.govacs.org In stark contrast, compound 4b , the S1R agonist, was completely devoid of any antiallodynic effect in the same model. nih.govacs.org These findings underscore the potential of developing 2,7-diazaspiro[3.5]nonane-based S1R antagonists as novel therapeutics for chronic and neuropathic pain. nih.govfrontiersin.org
Antimicrobial and Antitubercular Activity
Derivatives of the 2,7-diazaspiro[3.5]nonane scaffold have shown considerable promise as antimicrobial and particularly as antitubercular agents.
Inhibition of Bacterial Growth
The 2,7-diazaspiro[3.5]nonane moiety has been incorporated into various molecular structures to create potent antibacterial agents. A notable example is a series of new benzothiazinone derivatives which contain a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane group. These compounds have demonstrated excellent in vitro activity against both drug-sensitive and clinically isolated multidrug-resistant strains of Mycobacterium tuberculosis (MTB), with most showing a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL.
Inhibition of Mycobacterium tuberculosis Cell Wall Biosynthesis (e.g., DprE1)
A key target for many new antitubercular drugs is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall. mdpi.comresearchgate.net DprE1 is critical for the formation of lipoarabinomannan and arabinogalactan, which are vital components of the cell wall. mdpi.comresearchgate.net By inhibiting this enzyme, compounds can disrupt the structural integrity of the bacterium, leading to cell death. mdpi.com
Benzothiazinone derivatives featuring the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have been identified as potent inhibitors of DprE1. nih.gov These compounds function as new antitubercular agents by targeting this crucial flavoenzyme. mdpi.comresearchgate.net The inhibition of DprE1 is a validated mechanism for antimycobacterial efficacy, and a variety of inhibitors with diverse chemical structures have been developed to target this enzyme. mdpi.com
In Vivo Efficacy against Tuberculosis
The promising in vitro activity of 2,7-diazaspiro[3.5]nonane derivatives has been translated into significant in vivo efficacy in preclinical models of tuberculosis. For instance, compound 2d , a benzothiazinone derivative with a methyl group at the benzylic carbon of the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, has demonstrated significant efficacy in an acute mouse model of tuberculosis. nih.gov This compound also exhibited a good safety profile and better pharmacokinetic properties compared to the known antitubercular agent PBTZ169. nih.gov
Table 1: Antitubercular Activity of a 2,7-Diazaspiro[3.5]nonane Derivative
| Compound | In Vitro MIC against MTB | In Vivo Efficacy | Pharmacokinetic Profile |
|---|---|---|---|
| 2d | < 0.016 μg/mL | Significant efficacy in acute mouse model | Better than PBTZ169 |
Ghrelin Inverse Agonists for Metabolic Disorders
The 2,7-diazaspiro[3.5]nonane scaffold is a key component in the development of inverse agonists for the ghrelin receptor (also known as the growth hormone secretagogue receptor 1a, GHS-R1a). nih.gov Ghrelin is a peptide hormone that plays a significant role in stimulating appetite and regulating energy balance, making its receptor a target for treatments of metabolic disorders. mdpi.com
A notable compound, PF-5190457, incorporates the 2,7-diazaspiro[3.5]nonane structure and has been identified as a potent and selective inverse agonist of the ghrelin receptor. nih.govnih.gov Inverse agonists not only block the receptor but also reduce its basal activity. Preclinical studies have shown that such compounds can influence glucose-stimulated insulin secretion. nih.gov The development of orally bioavailable ghrelin receptor inverse agonists from a spiro-azetidino-piperidine series, which includes the 2,7-diazaspiro[3.5]nonane core, has shown promise for managing metabolic conditions. nih.gov
Table 2: Ghrelin Inverse Agonist Activity of a 2,7-Diazaspiro[3.5]nonane Derivative
| Compound | Target Receptor | Mechanism of Action | Potential Application |
|---|---|---|---|
| PF-5190457 | Ghrelin Receptor (GHS-R1a) | Potent and selective inverse agonist | Metabolic Disorders, Alcohol Use Disorder |
Cholinergic Properties and Neurological Applications
While the 2,7-diazaspiro[3.5]nonane core is a feature in compounds designed for central nervous system targets, current scientific literature does not provide specific data on the cholinergic properties of this compound itself. Research on related spirocyclic systems has explored their potential as antagonists for muscarinic acetylcholine receptors, but direct cholinergic activity of this specific compound is not documented.
Antioxidant and Anti-inflammatory Properties
There is currently no direct scientific evidence available to describe the antioxidant or anti-inflammatory properties of this compound. While various classes of chemical compounds are known to possess these properties, research has not yet specifically elucidated these activities for this particular molecule.
Anti-HIV and Anticonvulsant Properties
While direct studies on the anti-HIV and anticonvulsant properties of this compound are not extensively documented, research into structurally related spirocyclic compounds, particularly spiro-β-lactams, has shown significant promise in these areas. This research provides a basis for the potential therapeutic applications of spiro compounds in general.
For instance, a class of spiro-β-lactams has been identified with potent dual-action antimicrobial activity, including against the Human Immunodeficiency Virus (HIV). A lead compound, BSS-730A, and its derivatives have demonstrated nanomolar efficacy against both HIV-1 and HIV-2. libretexts.org A study detailing the synthesis of 68 new spirocyclopentene-β-lactams found that eight of these compounds exhibited an IC50 (half-maximal inhibitory concentration) lower than 50 nM against HIV-1. libretexts.org The most active of these also showed potent, nanomolar activity against HIV-2. libretexts.org
In the area of anticonvulsant activity, various azaspiro derivatives have shown effectiveness in rodent models of seizures. acs.org For example, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione have been synthesized and tested for their ability to protect against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc. Met). nih.govjackwestin.com The anticonvulsant effects were found to be dependent on the specific chemical substitutions on the aryl moiety and the structure of the cycloalkyl system. nih.govjackwestin.com While the mechanism is not fully elucidated, some studies suggest that these compounds may interact with the gamma-aminobutyric acid (GABA) system, a key neurotransmitter system involved in seizure control. acs.org
Table 1: Anti-HIV-1 Activity of Selected Spirocyclopentene-β-lactams
| Compound | IC50 HIV-1 (µM) | Maximum Percentage of Inhibition (MPI) at 25 µg/ml |
|---|---|---|
| 9i | 0.015 | 100% |
| 9n | 0.017 | 100% |
| 9l | Not specified | 100% |
| 9k | 0.366 | >80% |
| BSS-730A (Lead) | 0.014 | Not specified |
This table presents data for spirocyclopentene-β-lactam compounds structurally related to the diazaspiro core, illustrating the potential of this chemical class. Data sourced from a study on spiro-β-lactams as anti-HIV agents. libretexts.org
Modulation of Enzyme Activity and Signal Transduction Pathways
Derivatives of this compound have been successfully developed as potent modulators of critical enzyme activity within cellular signal transduction pathways, particularly in the context of oncology.
A notable application is the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of the KRAS G12C protein. The RAS protein family plays a pivotal role in signal transduction pathways that regulate cell proliferation and differentiation. researchgate.netnih.gov Mutations in RAS genes are among the most common drivers of human cancers, but the resulting proteins have long been considered "undruggable" targets. researchgate.netnih.gov
Recent breakthroughs have shown that the mutated cysteine residue in the KRAS G12C variant can be targeted by covalent inhibitors. researchgate.netnih.gov Researchers designed and synthesized a series of compounds where the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety serves as a key structural element. X-ray crystallography confirmed that this part of the molecule binds within the switch-II pocket of the KRAS G12C protein. researchgate.netnih.gov Through structural optimization, a highly potent compound, 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (7b) , was identified. This compound demonstrated high metabolic stability and a dose-dependent antitumor effect in a xenograft mouse model of non-small cell lung cancer, validating its function as an inhibitor of a key signaling enzyme. nih.gov
Application as Ligands in Biochemical Assays
The 2,7-diazaspiro[3.5]nonane scaffold has proven to be an excellent core for developing high-affinity ligands used in biochemical assays to study specific protein targets. Derivatives have been synthesized and evaluated as ligands for Sigma receptors (SRs), which are involved in a variety of biological processes and are considered important targets for drug development. nih.gov
In one study, a series of 2,7-diazaspiro[3.5]nonane derivatives were evaluated for their binding affinity at both sigma-1 (S1R) and sigma-2 (S2R) receptors through radioligand binding assays. nih.govacs.org These assays are fundamental biochemical tools that use a radioactively labeled ligand to quantify the interaction between a compound and its receptor target. The study found that the 2,7-diazaspiro[3.5]nonane moiety provided optimal structural features for SR recognition, leading to several high-affinity ligands. nih.govacs.org For example, compounds containing two basic nitrogen atoms showed low nanomolar inhibition constants (Ki) for S1R, with a preference of 6- to 10-fold over the S2R subtype. nih.govacs.org These compounds can be used as pharmacological tools in biochemical and in vivo assays to probe the function of sigma receptors and to validate them as therapeutic targets. nih.gov
Table 2: Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives for Sigma Receptors
| Compound | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity |
|---|---|---|---|
| 4b | 2.7 | 27 | 10 |
| 4c | 3.5 | Not specified | Not specified |
| 5b | 13 | 102 | 7.8 |
Ki (inhibition constant) values represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data sourced from a study on novel sigma receptor ligands. nih.gov
Future Directions and Research Perspectives
Exploration of New Molecular Shapes and Diversification Potential
The diversification of the 2,7-diazaspiro[3.5]nonan-1-one core is a key area of ongoing research, aimed at creating libraries of compounds with unique molecular shapes for screening against a wide array of biological targets. A notable example involves the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors for KRAS G12C, a mutated protein that is a known driver in many human cancers. researchgate.netnih.gov In this work, the spirocyclic core serves as a rigid anchor, from which an acryloyl amine moiety is presented to form a covalent bond with a specific cysteine residue on the target protein. nih.gov
Researchers have systematically optimized substituents on this core structure to enhance inhibitory activity and metabolic stability. nih.gov This structural optimization highlights the potential to modify the scaffold at multiple positions, thereby generating a diverse range of molecular shapes tailored for specific protein binding pockets. nih.gov X-ray crystallography has confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety effectively binds within the switch-II pocket of the KRAS G12C protein, demonstrating the scaffold's utility in creating highly targeted inhibitors. nih.gov
Development of Novel Synthetic Methodologies for Spirocyclic Scaffolds
The synthesis of spirocyclic systems like this compound can be challenging, and the development of efficient and novel synthetic methodologies is crucial for advancing their application in drug discovery. Research has focused on creating new series of substituted 2,7-diazaspiro[3.5]nonan-1-ones to explore their potential as therapeutic agents. researchgate.net While early work explored their cholinergic properties, these foundational synthetic routes have paved the way for the creation of more complex derivatives. researchgate.net
Modern synthetic efforts are directed at improving the efficiency and versatility of these syntheses, allowing for the introduction of a wider range of functional groups. The development of potent drug candidates, such as the ghrelin receptor inverse agonist PF-5190457, stemmed from the ability to produce a series of spiro-azetidino-piperidine compounds through high-throughput screening and subsequent chemical optimization. acs.org Future advancements in synthetic chemistry will likely focus on enantioselective methods to control the stereochemistry of the spirocyclic center, which can have a profound impact on biological activity and selectivity.
Targeted Drug Design and Optimization of this compound Derivatives
The this compound scaffold has proven to be a fertile ground for targeted drug design and optimization against challenging protein targets. Two prominent examples illustrate distinct optimization strategies.
Ghrelin Receptor Inverse Agonists: The discovery of PF-5190457 emerged from a physicochemistry-based strategy. acs.org Researchers focused on increasing the lipophilic efficiency to enhance potency at the ghrelin receptor while maintaining low clearance and good permeability. acs.org This approach led to a compound with a superior balance of pharmacological activity and off-target selectivity, ultimately identifying it as a clinical candidate. acs.org
KRAS G12C Covalent Inhibitors: The design of inhibitors for the "undruggable" KRAS G12C target utilized a structure-based approach. nih.gov Starting with a lead compound, researchers performed extensive structural optimization of the acryloyl amine moiety to improve in vitro inhibitory activity. nih.gov This effort culminated in the identification of compound 7b (1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one), which demonstrated high potency and favorable metabolic stability in both human and mouse liver microsomes. nih.gov This compound also showed a dose-dependent anti-tumor effect in a xenograft mouse model. nih.gov
Table 1: Examples of Optimized this compound Derivatives
| Compound | Target | Therapeutic Area | Optimization Strategy |
| PF-5190457 | Ghrelin Receptor (GHS-R1a) | Diabetes, Alcohol Use Disorder | Physicochemistry-based; improved lipophilic efficiency |
| Compound 7b | KRAS G12C | Oncology (Non-small cell lung cancer) | Structure-based design; covalent inhibition |
In-depth Investigations into Mechanism of Action for Therapeutic Applications
Understanding the precise mechanism of action is critical for the therapeutic application of this compound derivatives.
For PF-5190457, the mechanism is defined by its role as a potent and selective inverse agonist for the ghrelin receptor (GHS-R1a). acs.org An inverse agonist not only blocks the receptor but also reduces its basal, constitutive activity. In the context of alcohol use disorder, ghrelin signaling is implicated in reward-seeking behavior and craving. nih.gov By blocking this receptor, PF-5190457 has been shown to reduce alcohol craving in human studies. nih.govd-nb.info Potential pharmacodynamic markers that reflect this mechanism include the ratio of acyl-to-total ghrelin and levels of insulin-like growth factor-1. d-nb.inforesearchgate.net
For the KRAS G12C inhibitors, the mechanism is covalent modification. These derivatives are designed to specifically target the mutated cysteine residue at position 12 of the KRAS protein. nih.gov By forming an irreversible bond, the inhibitor locks the protein in an inactive state, thereby disrupting downstream signaling pathways that drive cellular proliferation and tumor growth. researchgate.net
Clinical Translation of Promising Candidates (e.g., PF-5190457 and derivatives)
The clinical translation of PF-5190457 represents a significant step forward for therapeutics based on the this compound scaffold. Originally identified for its potential effects on body weight and glucose homeostasis, it was advanced to human clinical trials based on a promising pharmacological and safety profile. acs.org
A Phase 1a trial in healthy individuals established that PF-5190457 was safe and well-tolerated. d-nb.info Subsequent research has focused on its potential as a treatment for alcohol use disorder (AUD). A Phase 1b human laboratory study evaluated the safety and tolerability of PF-5190457 when co-administered with alcohol to heavy drinkers. nih.gov The study found that all adverse events were mild or moderate and that the drug did not dangerously interact with alcohol. nih.gov
Notably, a 100 mg b.i.d. dose of PF-5190457 resulted in maximum ghrelin receptor inhibition and significantly reduced alcohol craving during a cue-reactivity procedure. d-nb.inforesearchgate.net A later Phase IIa study in patients with AUD further investigated its effects, finding that while it did not reduce cue-elicited alcohol craving in that specific trial, it did reduce the number of virtual calories selected in a food choice experiment, highlighting its engagement with reward-related behaviors. jci.org These findings support the continued investigation of PF-5190457 and the ghrelin system as a viable target for treating AUD and other disorders. nih.govjci.org
Table 2: Summary of PF-5190457 Clinical Findings
| Clinical Phase | Population | Key Findings |
| Phase 1a | Healthy Humans | Found to be well-tolerated and safe. d-nb.info |
| Phase 1b | Heavy Drinkers | Safe and tolerable when co-administered with alcohol; reduced alcohol craving during cue-reactivity tests. nih.govd-nb.info |
| Phase IIa | Patients with Alcohol Use Disorder | Did not reduce cue-elicited alcohol craving but did reduce virtual calories selected in a food choice experiment. jci.org |
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 2,7-diazaspiro[3.5]nonane scaffold?
The synthesis typically involves multi-step reactions starting from tert-butyl-protected intermediates. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (a key intermediate) is synthesized via Buchwald–Hartwig amination or alkylation reactions. Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine, which can undergo further functionalization (e.g., alkylation or acylation) to generate derivatives . Optimization of reaction conditions (e.g., Pd₂(dba)₃ catalysis, temperature, solvent) is critical for achieving high yields and purity.
Q. How does the spirocyclic structure of 2,7-diazaspiro[3.5]nonane influence its physicochemical properties?
The spiro architecture introduces rigidity, reduces conformational flexibility, and enhances three-dimensionality, which improves binding specificity to target proteins. Computational studies reveal that the nitrogen atoms at positions 2 and 7 enable hydrogen bonding with residues in sigma receptors (S1R/S2R) and dopamine D4 receptors (D4R), while the bicyclic system enhances metabolic stability compared to linear analogs .
Q. What preliminary biological activities have been reported for 2,7-diazaspiro[3.5]nonane derivatives?
Early studies highlight its role as a scaffold for sigma receptor ligands (S1R/S2R) and D4R antagonists. For instance, compound 4b (KiS1R = 2.7 nM, KiS2R = 27 nM) exhibited S1R agonism in vivo, while 5b (KiS1R = 13 nM) showed antagonism, reversing mechanical hypersensitivity in rodent models . Derivatives also demonstrate potential as covalent KRAS G12C inhibitors, with anti-tumor activity (e.g., 30 mg/kg dose achieving 92% tumor growth inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in functional profiles of structurally similar 2,7-diazaspiro[3.5]nonane derivatives (e.g., agonist vs. antagonist activity)?
Functional divergence arises from subtle structural modifications. For example, 4b and 5b share the same core but differ in distal hydrophobic groups. Molecular docking and molecular dynamics simulations reveal that 4b stabilizes an S1R conformational state favoring agonist activity, while 5b induces antagonism by sterically blocking the ligand-binding pocket. Radioligand displacement assays and in vivo phenytoin tests are essential to validate these mechanisms .
Q. What experimental and computational strategies are recommended for optimizing 2,7-diazaspiro[3.5]nonane derivatives as selective D4R antagonists?
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the aryl ring to enhance D4R selectivity over D2/D3 receptors.
- Binding Assays: Use radiolabeled [³H]spiperone to measure D4R affinity and assess off-target effects via counter-screening against related GPCRs.
- Molecular Modeling: Perform free-energy perturbation (FEP) calculations to predict the impact of substituents on binding energy and selectivity .
Q. How do pharmacokinetic (PK) properties of 2,7-diazaspiro[3.5]nonane-based KRAS inhibitors correlate with in vivo efficacy?
PK optimization involves balancing metabolic stability and bioavailability. For example, substituting the spirocyclic core with a prop-2-en-1-one moiety (as in Astellas’ KRAS inhibitor) improves covalent binding to Cys12 while reducing hepatic clearance. In vivo studies should monitor plasma half-life, Cmax, and tumor penetration via LC-MS/MS or PET imaging .
Data Contradiction and Validation
Q. Why do some 2,7-diazaspiro[3.5]nonane derivatives show high in vitro binding affinity but poor in vivo activity?
Discrepancies may stem from poor blood-brain barrier (BBB) penetration or off-target metabolism. For CNS-targeted compounds (e.g., sigma receptor ligands), logP values >3 often hinder BBB crossing. Solutions include:
- Introducing polar groups (e.g., hydroxyls) to reduce logP.
- Prodrug strategies (e.g., esterification) to enhance solubility.
- Validation via microdialysis or brain/plasma ratio measurements .
Comparative Analysis
Q. How does the 2,7-diazaspiro[3.5]nonane scaffold compare to diazabicyclo[4.3.0]nonane in sigma receptor ligand design?
- Affinity: 2,7-Diazaspiro derivatives generally exhibit higher S1R affinity (e.g., 4b Ki = 2.7 nM vs. diazabicyclo analogs with Ki >50 nM).
- Selectivity: The spirocyclic core reduces off-target interactions with S2R and opioid receptors.
- Synthetic Accessibility: Diazabicyclo scaffolds require complex ring-closing metathesis, whereas spiro derivatives are modularly synthesized via amination/alkylation .
Methodological Guidance
Q. What in vitro and in vivo models are most relevant for evaluating 2,7-diazaspiro[3.5]nonane derivatives in pain research?
- In Vitro: Radioligand binding assays (S1R: ³H-pentazocine; S2R: [³H]DTG) to measure Ki values.
- In Vivo: Capsaicin-induced allodynia or chronic constriction injury (CCI) models to assess antinociceptive effects. Co-administration with PRE-084 (S1R agonist) or BD-1063 (antagonist) clarifies functional profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
